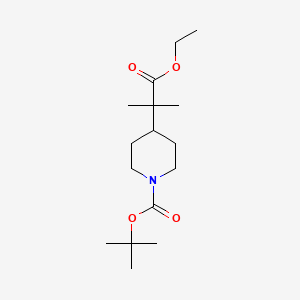

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a substituted propanoyloxy moiety at the 4-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic modifications .

Properties

IUPAC Name |

tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-7-20-13(18)16(5,6)12-8-10-17(11-9-12)14(19)21-15(2,3)4/h12H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSFIXOZGYVJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl 2-bromo-2-methylpropanoate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted piperidine derivatives .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate serves as a versatile scaffold in drug discovery. It has been explored for its potential as a positive allosteric modulator in various therapeutic areas. For example, research has indicated that derivatives of this compound can enhance the efficacy of existing drugs by modulating receptor activity .

2. Anticancer Activity

Several studies have investigated the anticancer properties of compounds derived from this structure. For instance, modifications to the piperidine moiety have shown promise in inhibiting tumor growth in specific cancer cell lines. These derivatives often exhibit improved selectivity and potency compared to traditional chemotherapeutics .

3. Neuropharmacology

The piperidine structure is also crucial in neuropharmacology. Compounds based on tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments . These studies highlight the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other Boc-protected piperidine derivatives but differs in the substituent at the 4-position. Key comparisons include:

Reactivity and Stability

- Electrophilic Reactivity : The target compound’s ketone group makes it susceptible to nucleophilic attack (e.g., Grignard reactions), whereas the α,β-unsaturated ester in ’s compound undergoes Michael additions .

- Metabolic Stability : Thiol-containing derivatives (e.g., ) may exhibit faster clearance due to oxidation or conjugation, unlike the more stable ethyl ester in the target compound .

- Synthetic Utility : The Boc group in all compounds allows for orthogonal deprotection under acidic conditions, enabling sequential functionalization .

Pharmacological Potential

- Target Compound : The ethyl ester and ketone groups suggest utility as a prodrug moiety, where enzymatic hydrolysis could release an active carboxylic acid or alcohol metabolite .

- Pyrimidine Derivatives () : These compounds show promise in targeting nucleotide-binding proteins due to their planar aromatic systems .

- Pyrazole Derivatives (): Known for kinase inhibition, these are often used in oncology and inflammation research .

Physicochemical Properties

Biological Activity

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate (CAS No. 1823227-39-9) is a synthetic compound with diverse applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₉NO₄, with a molecular weight of 299.41 g/mol. The compound features a piperidine ring, which is significant for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a substrate or inhibitor in various biochemical pathways, influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Protein-Ligand Interactions : Its structure allows it to bind to proteins, affecting their activity and stability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in developing antibacterial agents.

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several human cancer cell lines. The results indicated that the compound induced apoptosis in breast and colon cancer cells at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate?

- Methodology : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the piperidine ring substitution pattern and ester functionalities. High-resolution mass spectrometry (HRMS) should validate molecular weight, while infrared (IR) spectroscopy can identify carbonyl groups (C=O) from the tert-butyl carbamate and ethoxy-oxopropane moieties. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

- Data Interpretation : Compare spectral data to structurally analogous compounds, such as tert-butyl piperidine derivatives with ethoxy or carbonyl substituents, as described in synthesis reports .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats.

- Store in a cool, dry environment (2–8°C) away from strong oxidizing agents (e.g., peroxides) to prevent decomposition .

- In case of accidental exposure, rinse eyes or skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Experimental Design :

- Step 1 : Use tert-butyl piperidine-1-carboxylate as a starting material. Introduce the 1-ethoxy-2-methyl-1-oxopropan-2-yl group via a nucleophilic acyl substitution reaction under anhydrous conditions (e.g., THF, –78°C) to avoid hydrolysis .

- Step 2 : Monitor reaction progress with thin-layer chromatography (TLC) and quench with aqueous NaHCO₃ to isolate the product.

- Troubleshooting : If side products (e.g., diastereomers) form, optimize stoichiometry of the acylating agent and reaction time .

Q. How should conflicting data regarding the compound’s stability under acidic/basic conditions be resolved?

- Hypothesis Testing :

- Acidic Conditions : Prepare solutions in 0.1M HCl and analyze degradation via HPLC at 24-hour intervals. Evidence from analogous compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) suggests carbamate cleavage at pH < 3 .

- Basic Conditions : Expose the compound to 0.1M NaOH and track ester hydrolysis using IR spectroscopy. Stability data from ethyl N-Boc-piperidine-4-acetate (bp: 83–85°C) indicate susceptibility to saponification at elevated temperatures .

Q. What strategies are effective for elucidating the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Replace the ethoxy group with a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enable palladium-catalyzed aryl bond formation. Monitor regioselectivity using ¹H NMR .

- Mechanistic Insight : The piperidine ring’s steric bulk may influence reaction rates. Compare results to tert-butyl 4-[(E)-2-(dioxaborolan-yl)ethenyl]piperidine-1-carboxylate, where conjugation enhances reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.